Ethyl 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
Ethyl 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate is a complex organic compound featuring a triazole ring substituted with pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate typically involves the formation of the triazole ring followed by the introduction of pyridine substituents. One common method involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate under acidic conditions to form the triazole ring. Subsequent substitution reactions introduce the pyridine groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the triazole ring and subsequent substitution reactions. The scalability of the process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents onto the pyridine rings.
Scientific Research Applications
Ethyl 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential medicinal applications include its use as a scaffold for designing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In industrial settings, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which Ethyl 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring and pyridine substituents can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins or alter cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate include:
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type tricationic compound with pyridine substituents.
3,5-Di(pyridin-4-yl)-1,2,4-thiadiazole: A thiadiazole derivative with pyridine groups.
Uniqueness
This compound is unique due to its specific combination of a triazole ring and pyridine substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Biological Activity
Ethyl 2-(3,5-di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.
Structural Characteristics
This compound features a triazole ring substituted with two pyridine moieties at the 3 and 5 positions. This dual substitution enhances its interaction capabilities with various biological targets, making it a subject of interest in drug discovery.
Compound Name | Structure | Key Features |
---|---|---|
This compound | Structure | Contains dual pyridine substitution enhancing biological activity |
Ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,4-triazole | Structure | Methyl group instead of di-pyridine substitution |
3-Amino-5-(pyridin-3-yl)-1H-1,2,4-triazole | Structure | Features an amino group; potential for different biological activity |
Synthesis
The synthesis of this compound typically involves:
- Reagents : Potassium carbonate and dimethyl sulfoxide (DMSO).
- Procedure : The reaction is carried out under controlled conditions followed by purification techniques such as crystallization to obtain a high-purity product.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have shown that compounds containing triazole rings can possess significant antimicrobial properties. The compound has demonstrated activity against various strains of bacteria and fungi. For instance:
- Activity Against Bacteria : It has been reported to exhibit antimicrobial effects against multidrug-resistant Staphylococcus aureus and other pathogenic bacteria.
Anticancer Potential
The structural configuration of this compound allows for interactions with enzymes and receptors involved in cancer pathways. Research findings suggest:
- Mechanism of Action : The compound may inhibit specific enzymes critical for cancer cell proliferation.
Inhibition Studies
In vitro studies have shown that this compound can effectively inhibit certain enzymes involved in metabolic pathways. For example:
Enzyme Target | Inhibition IC50 (µM) |
---|---|
Lactate Dehydrogenase (LDHA) | 0.5 - 10 |
Cyclooxygenase (COX) | 8 - 12 |
These findings indicate its potential as a therapeutic agent in treating metabolic disorders and inflammation.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains.
- Anticancer Activity Assessment : In cellular models of cancer, the compound showed a dose-dependent inhibition of cancer cell growth with IC50 values ranging from 10 to 20 µM.
Properties
Molecular Formula |
C16H15N5O2 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
ethyl 2-(3,5-dipyridin-3-yl-1,2,4-triazol-1-yl)acetate |
InChI |
InChI=1S/C16H15N5O2/c1-2-23-14(22)11-21-16(13-6-4-8-18-10-13)19-15(20-21)12-5-3-7-17-9-12/h3-10H,2,11H2,1H3 |
InChI Key |
VNBBBCCGLCCHON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=NC(=N1)C2=CN=CC=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
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